Methyl 4,4-dimethoxy-3-oxopentanoate
Overview
Description
Methyl 4,4-dimethoxy-3-oxopentanoate is an organic compound with the molecular formula C8H14O5. It is an ester and is often used in various chemical syntheses. This compound is known for its unique structure, which includes two methoxy groups and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4-dimethoxy-3-oxopentanoate can be synthesized through the esterification of 4,4-dimethoxy-3-oxopentanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to maintain consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions allows for large-scale production while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethoxy-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 4,4-dimethoxy-3-oxopentanoic acid.
Reduction: 4,4-dimethoxy-3-hydroxypentanoate.
Substitution: Various substituted esters depending on the substituent introduced.
Scientific Research Applications
Methyl 4,4-dimethoxy-3-oxopentanoate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4,4-dimethoxy-3-oxopentanoate involves its functional groups. The methoxy groups and the ketone group participate in various chemical reactions, enabling the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4-dimethyl-3-oxopentanoate: Similar in structure but with methyl groups instead of methoxy groups.
Ethyl 4,4-dimethoxy-3-oxopentanoate: Similar but with an ethyl ester instead of a methyl ester.
Methyl 4,4-dimethoxy-3-oxovalerate: Another closely related compound with similar functional groups.
Uniqueness
Methyl 4,4-dimethoxy-3-oxopentanoate is unique due to its specific combination of methoxy and ketone groups, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 4,4-dimethoxy-3-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(12-3,13-4)6(9)5-7(10)11-2/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFJOBUKEHFXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC(=O)OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408094 | |
Record name | Methyl 4,4-dimethoxy-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62759-83-5 | |
Record name | Methyl 4,4-dimethoxy-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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